molecular formula C21H22BrI2NO5 B555470 Glutamic acid beta-naphthylamide CAS No. 635-86-9

Glutamic acid beta-naphthylamide

Cat. No. B555470
CAS RN: 635-86-9
M. Wt: 272.3 g/mol
InChI Key: LQBZOEUOEXIJCY-KRWDZBQOSA-N
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Description

Glutamic acid beta-naphthylamide, also known as L-Glutamic acid γ-(β-naphthylamide), is an L-glutamine derivative. It is the amide obtained by formal condensation of the gamma-carboxy group of L-glutamic acid with the amino group of 2-naphthylamine . It has a role as a chromogenic compound .


Molecular Structure Analysis

The molecular structure of this compound involves the condensation of the gamma-carboxy group of L-glutamic acid with the amino group of 2-naphthylamine . The molecular weight is 272.30 .


Physical And Chemical Properties Analysis

This compound is a white powder . The empirical formula is C15H16N2O3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Structural Studies and Enzyme Inhibition

Glutamic acid beta-naphthylamide plays a critical role in enzymatic processes. For instance, it is integral in understanding the inhibition mechanisms of glutamate racemase (GluR), an enzyme vital for peptidoglycan synthesis in bacteria. Studies have delved into the structural intricacies of GluR, revealing how inhibitors interact with the enzyme and induce structural changes, thus providing insights for the design of novel antibacterial drugs (Kim et al., 2007).

Aminopeptidase Enzyme Functionality

The role of this compound extends to understanding the functionality of aminopeptidases. Mutations in the active site of these enzymes, particularly at the Glu 309 residue, drastically alter their catalytic activity. This transformation from an active enzyme to a catalytically inactive binding protein underscores the significance of specific amino acid residues in enzyme functions, showcasing how mutations can modulate enzyme activities and interactions (Thompson et al., 2003).

Neurotransmitter Synthesis

The synthesis and function of neurotransmitters like glutamate are crucial for brain health and functioning. Research into enzymes like neuronal glutamine transporter (GlnT) reveals the intricate balance and regulation of neurotransmitter synthesis, where glutamine serves as the precursor for glutamate, the major excitatory transmitter in the central nervous system. Understanding the transport and conversion mechanisms of these amino acids can provide deeper insights into neuronal functioning and potential therapeutic targets (Varoqui et al., 2000).

Biopolymer Production

Glutamic acid is not only pivotal in the cellular and neurological context but also in biopolymer production. Poly-γ-glutamic acid (γ-PGA), synthesized from glutamic acid units, is a valuable biopolymer used in various industries due to its biodegradable and non-toxic nature. Research in this domain focuses on microbial biosynthesis of γ-PGA, exploring genetic engineering and process optimization to enhance production efficiency and develop biopolymers with specific properties (Luo et al., 2016).

Electrochemical Sensing

In the realm of sensor technology, glutamic acid and its derivatives are explored for their role in developing high-performance electrochemical sensors. These sensors, crucial for detecting glutamate in food and clinical applications, benefit from the micro and nanostructured electrode platforms that enhance critical sensor characteristics such as sensitivity, stability, and biocompatibility (Jamal et al., 2018).

Corrosion Inhibition

Interestingly, glutamic acid also finds applications in the field of materials science, particularly as a corrosion inhibitor for metals. The effectiveness of glutamic acid as a corrosion inhibitor, influenced by various experimental conditions, highlights the potential of amino acids in protecting metals in aggressive environments (Hamadi et al., 2018).

Mechanism of Action

Target of Action

The primary target of Glutamic Acid Beta-Naphthylamide (H-Glu-bNA) is the glutamate receptor . Glutamate is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .

Mode of Action

H-Glu-bNA interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Glutamate metabolism plays a vital role in the biosynthesis of nucleic acids and proteins . It is also associated with a number of different stress responses . Glutamate is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . Besides its role in the synthesis of metabolites, glutamate also serves as a precursor for the biosynthesis of amino acids such as L-proline and L-arginine .

Pharmacokinetics

It is known that glutamate and its derivatives have a versatile role in cell metabolism, participating in the tri-carboxylic acid (tca) cycle supplementation and the biosynthesis of nucleotides, glutathione (gsh), and other nonessential amino acids .

Result of Action

The activation of glutamate receptors by H-Glu-bNA results in excitatory effects on neurons . These effects are dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) . At low concentration, H-Glu-bNA potentiated the responses of glutamate on NMDA receptors .

Action Environment

The action of H-Glu-bNA is influenced by the environment within the cell. The production of H-Glu-bNA is, to some extent, directly linked to GSH metabolism as H-Glu-bNA can be a by-product of glutathione (GSH) breakdown after γ-glutamyl transferase action . Therefore, H-Glu-bNA could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced .

Safety and Hazards

When handling Glutamic acid beta-naphthylamide, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4S)-4-amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-13(7-8-14(18)19)15(20)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,16H2,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHKZHQADOKBFO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979720
Record name 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

635-86-9
Record name (4S)-4-Amino-5-(2-naphthalenylamino)-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamyl-2-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-hydroxy-5-[(naphthalen-2-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 635-86-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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